molecular formula C20H18N2O3 B276903 [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

Cat. No. B276903
M. Wt: 334.4 g/mol
InChI Key: YSYTZSDXVNGFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid, also known as DIM-I3A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-3-carboxylic acid derivatives and is structurally similar to indole-3-acetic acid, a natural plant hormone. In

Mechanism Of Action

The mechanism of action of [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid is complex and not fully understood. It is believed to act through multiple pathways, including the regulation of gene expression, inhibition of cell proliferation, and induction of apoptosis. [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/Akt pathways.
Biochemical and Physiological Effects
[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has also been shown to modulate the immune system, which may have implications for the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of using [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducible results. In addition, [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been shown to be relatively stable and can be stored for extended periods of time. One limitation of using [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of interest is the investigation of the potential use of [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid in combination with other drugs for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid involves a multi-step process that begins with the reaction of 3-methylindole with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions, including cyclization, reduction, and esterification, to yield [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid. This synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.

Scientific Research Applications

[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for breast, prostate, and colon cancer. In addition, [1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid has been studied for its anti-inflammatory and antioxidant properties, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1-(1,2-dimethylindol-3-yl)-3-oxo-1H-isoindol-2-yl]acetic acid

InChI

InChI=1S/C20H18N2O3/c1-12-18(15-9-5-6-10-16(15)21(12)2)19-13-7-3-4-8-14(13)20(25)22(19)11-17(23)24/h3-10,19H,11H2,1-2H3,(H,23,24)

InChI Key

YSYTZSDXVNGFOX-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1C)C3C4=CC=CC=C4C(=O)N3CC(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3C4=CC=CC=C4C(=O)N3CC(=O)O

Origin of Product

United States

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